
1,6-Dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate is the conjugate base of 1,6-dihydroxy-2-methylcyclohexa-2,4-dienecarboxylic acid; major species at pH 7.3. It is a conjugate base of a 1,6-dihydroxy-2-methylcyclohexa-2,4-dienecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Cyclohexadienes, similar to the chemical structure of interest, are used in the synthesis of bicyclo[2.2.2]octene derivatives. These compounds show potential in creating regioisomeric mixtures and regiospecific products in cycloaddition reactions (Rao & Bhaskar, 1993).
- Studies have explored the preparation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate and its transformations through dehydration, hydrolysis, acetylation, reduction, and epoxidation, along with its Diels–Alder reaction (Sirat, Thomas, & Tyrrell, 1979).
- The stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes has been examined, revealing the influence of steric hindrance and the cis-directing effect of methoxycarbonyl groups (Mah, Sirat, & Thomas, 1979).
Chemical Transformations and Derivatives
- Research on the preparation of ethyl and isopropyl dienol ethers and esters from Hagemann's ester demonstrates the versatility of cyclohexadiene derivatives in synthesizing various functionalized compounds (Baker et al., 1984).
- The synthesis of 6β-hydroxyshikimic acid from dihydroxycyclohexadiene-carbonitrile and methyl dihydroxycyclohexadiene-carboxylate shows the potential of cyclohexadiene derivatives in creating bioactive compounds (Blacker et al., 1995).
Organic Chemistry and Polymer Science
- Studies on methyl methacrylate oligomers demonstrate the application of diene copolymers in creating functionalized oligomers with potential in novel block copolymer synthesis (Ebdon, Flint, & Hodge, 1989).
- Research into alkyl radical generation using cyclohexa-1,4-diene-3-carboxylates illustrates their use in studying radical chemistry and reaction mechanisms (Binmore, Cardellini, & Walton, 1997).
Eigenschaften
Molekularformel |
C8H9O4- |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
1,6-dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-3-2-4-6(9)8(5,12)7(10)11/h2-4,6,9,12H,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
LHEBXDITPBTHSR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC(C1(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



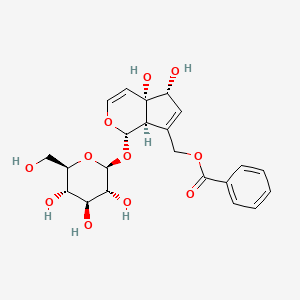
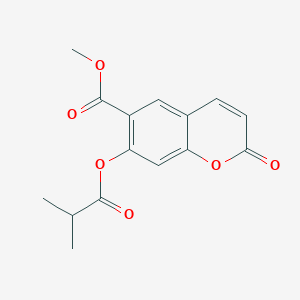

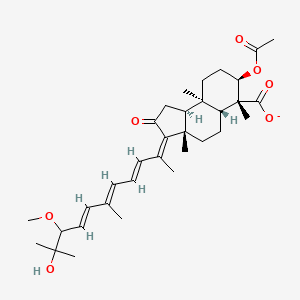


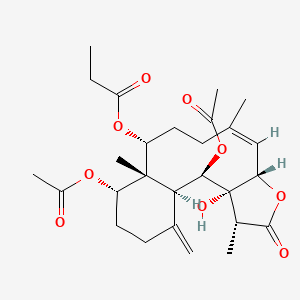
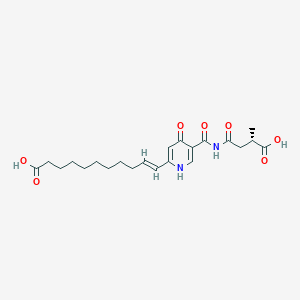
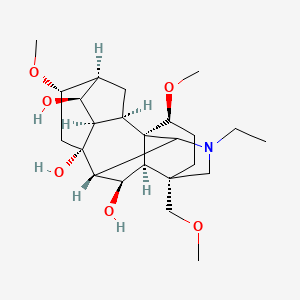
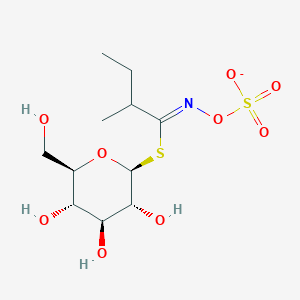
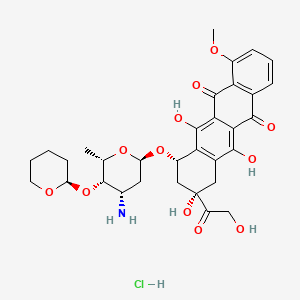
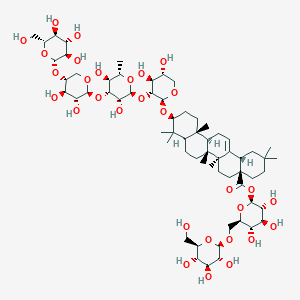

![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)